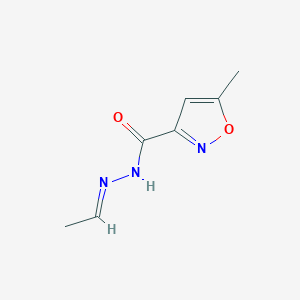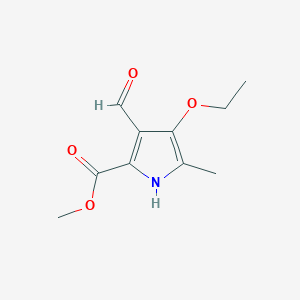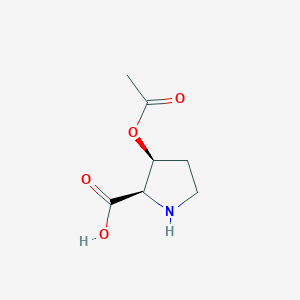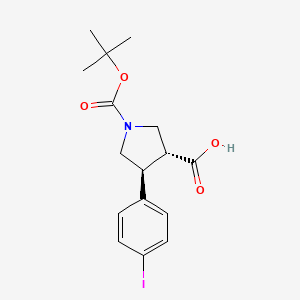
4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with a methoxy group and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method might include the reaction of a methoxy-substituted amine with a dicarboxylic acid derivative under acidic or basic conditions to form the pyrrole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions might reduce the carboxylic acid groups to alcohols or other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid can be used as a building block for more complex molecules. Its derivatives might be used in the synthesis of polymers or as intermediates in organic synthesis.
Biology
Biologically, compounds with pyrrole rings are often investigated for their potential as pharmaceuticals. They might exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for drug development, particularly for targeting specific enzymes or receptors.
Industry
Industrially, such compounds might be used in the production of dyes, pigments, or as additives in materials to enhance their properties.
Mécanisme D'action
The mechanism of action for compounds like 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid depends on their specific biological targets. They might interact with enzymes, receptors, or other proteins, altering their function. The methoxy and carboxylic acid groups can play crucial roles in binding to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole-2-carboxylic acid: Lacks the methoxy group and has different reactivity.
3,4-Dimethoxypyrrole-2,5-dicarboxylic acid: Has additional methoxy groups, which can alter its chemical properties.
Uniqueness
4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both methoxy and carboxylic acid groups provides a versatile platform for further chemical modifications.
Propriétés
Numéro CAS |
857207-62-6 |
|---|---|
Formule moléculaire |
C7H9NO5 |
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
4-methoxy-2,5-dihydropyrrole-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO5/c1-13-5-3-8(7(11)12)2-4(5)6(9)10/h2-3H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
QSMOEOBDNHJNTD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(CN(C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)
![1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B12870739.png)


![2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12870752.png)

![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)




![(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate](/img/structure/B12870798.png)
